[1,2,3]Triazolo[1,5-a]quinoline
Description
Significance of Fused N-Heterocyclic Compounds in Chemical Sciences
Fused N-heterocyclic compounds, which are molecules containing one or more nitrogen atoms within a fused ring system, are of paramount importance in the chemical sciences. openmedicinalchemistryjournal.comresearchgate.netnih.gov These compounds form the structural backbone of a vast array of natural products, including alkaloids, vitamins, and hormones. openmedicinalchemistryjournal.comzenodo.org Their prevalence extends to synthetic chemistry, where they are crucial components in pharmaceuticals, agrochemicals, and dyes. openmedicinalchemistryjournal.com The unique structural and electronic properties endowed by the nitrogen heteroatoms lead to diverse biological activities, making them a focal point in medicinal chemistry and drug design. nih.govzenodo.org Many approved drugs feature these scaffolds, highlighting their therapeutic relevance. nih.gov The continuous exploration of new synthetic methodologies for these compounds underscores their significance and the ongoing interest in their potential applications. openmedicinalchemistryjournal.com
Overview of Triazole and Quinoline (B57606) Scaffolds in Modern Organic Synthesis
Both triazole and quinoline scaffolds are independently recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities. researchgate.netbenthamdirect.com The triazole ring, a five-membered heterocycle with three nitrogen atoms, exists in two isomeric forms: 1,2,3-triazole and 1,2,4-triazole. mdpi.com These scaffolds are known for their roles in antimicrobial, anticancer, and antiviral agents. mdpi.com The development of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, has significantly streamlined the synthesis of 1,2,3-triazole derivatives, making them readily accessible building blocks in organic synthesis. benthamdirect.comnih.gov
The quinoline scaffold, a fused bicyclic system composed of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in the synthesis of antimalarial drugs and also exhibits a broad spectrum of other biological activities. benthamdirect.comresearchgate.net The combination of these two potent pharmacophores into a single fused system, the researchgate.netevitachem.comresearchgate.nettriazolo[1,5-a]quinoline core, represents a compelling strategy in drug discovery to create novel molecules with potentially enhanced or unique biological properties. benthamdirect.comresearchgate.net
Historical Context and Evolution of Research onresearchgate.netevitachem.comresearchgate.netTriazolo[1,5-a]quinoline
Research into quinoline-based compounds has a long history, particularly in the context of antimalarial drug development. researchgate.net However, the specific exploration of the fused researchgate.netevitachem.comresearchgate.nettriazolo[1,5-a]quinoline system is a more contemporary area of investigation. Initial synthetic approaches often involved multi-step procedures. nih.gov A significant advancement in the synthesis of this scaffold came with the development of one-pot tandem reactions and organocatalytic methods, which offer more efficient and environmentally friendly routes. researchgate.netresearchgate.net
A comprehensive review of the synthesis of researchgate.netevitachem.comresearchgate.nettriazolo[1,5-a]quinolines highlights a variety of synthetic strategies that have been developed. researchgate.netnih.gov These methods include dehydrogenative cyclization, oxidative N-N coupling, Dieckmann condensation, intramolecular Heck reactions, (3+2)-cycloadditions, Ullman-type coupling, and direct intramolecular arylation reactions. researchgate.netnih.gov The evolution of these synthetic protocols reflects a continuous effort to improve efficiency, yield, and substrate scope, enabling the generation of a wider array of derivatives for further study. nih.gov
Scope and Focus of Current Academic Inquiry into the Compound Class
Current academic research on researchgate.netevitachem.comresearchgate.nettriazolo[1,5-a]quinolines is multifaceted, with a strong emphasis on the development of novel synthetic methodologies and the exploration of their potential applications. Researchers are actively investigating metal-free and catalyzed conditions, as well as the use of alternative energy sources like electrochemical and photochemical methods for their synthesis. nih.gov A key area of interest is the use of these compounds as synthetic precursors for other valuable heterocyclic structures through processes like ring-chain isomerization to α-diazoimines. researchgate.net
Furthermore, the biological potential of researchgate.netevitachem.comresearchgate.nettriazolo[1,5-a]quinoline derivatives is a major driver of current research. Studies have explored their efficacy as anticancer and antimicrobial agents. rsc.org The exploration of structure-activity relationships (SAR) is crucial in this context, aiming to identify derivatives with enhanced potency and selectivity. nih.gov The investigation of these compounds as inhibitors of specific biological targets, such as kinases, is also an active area of research. nih.govacs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
triazolo[1,5-a]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c1-2-4-10-8(3-1)5-6-9-7-11-12-13(9)10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSVDRXXLBXUJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CN=NN32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00538095 | |
| Record name | [1,2,3]Triazolo[1,5-a]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00538095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
235-21-2 | |
| Record name | [1,2,3]Triazolo[1,5-a]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00538095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies For 1 2 3 Triazolo 1,5 a Quinoline Derivatives
Cycloaddition-Based Approaches
Cycloaddition reactions are a cornerstone for the synthesis of the researchgate.netrsc.orgresearchgate.nettriazolo[1,5-a]quinoline core, providing a powerful means to construct the fused ring system. These methods often involve the formation of the triazole ring through the reaction of an azide (B81097) with a suitable reaction partner.
Intramolecular 1,3-Dipolar Cycloadditions
Intramolecular 1,3-dipolar cycloadditions offer a direct and often stereoselective route to complex cyclic systems. In the context of researchgate.netrsc.orgresearchgate.nettriazolo[1,5-a]quinoline synthesis, this strategy typically involves a molecule containing both an azide group and an alkyne or alkene functionality, positioned to facilitate an intramolecular cyclization. For instance, the reaction of quinolinium salts with electron-poor alkenes can proceed through a [3+2] dipolar cycloaddition to form pyrroloquinoline products. nih.gov This approach, while not directly forming the triazoloquinoline system, demonstrates the principle of intramolecular cycloaddition involving a quinoline (B57606) moiety.
A notable example involves the synergistic action of triethylamine (B128534) (NEt3) and nickel catalysts to promote the intramolecular azide-alkyne cycloaddition of allenol intermediates. researchgate.net This particular reaction is part of a one-pot tandem approach that starts from (E)-β-chlorovinyl ketones and 2-azidoaryl carbonyls to yield the desired researchgate.netrsc.orgresearchgate.nettriazolo[1,5-a]quinolines. researchgate.net
Azide-Alkyne Cycloaddition Strategies
The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a classic and highly versatile method for the synthesis of 1,2,3-triazoles. wikipedia.org This reaction can be performed under thermal conditions, which often leads to a mixture of regioisomers, or catalyzed by metals like copper(I) or ruthenium. researchgate.net The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is particularly effective for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. researchgate.netmdpi.comresearchgate.netbeilstein-archives.org Conversely, ruthenium catalysts, such as [Cp*RuCl]4, selectively yield 1,5-disubstituted 1,2,3-triazoles. researchgate.netnih.gov
In the synthesis of researchgate.netrsc.orgresearchgate.nettriazolo[1,5-a]quinolines, this strategy is employed by reacting a quinoline derivative bearing either an azide or an alkyne with the corresponding reaction partner. For example, quinolines with a terminal alkyne moiety can undergo a 1,3-dipolar cycloaddition with an organoazide to form 4-(quinolinyl)-1,2,3-triazoles. researchgate.net Furthermore, a one-pot, three-component reaction of aldehydes, methyl 2-cyanoacetate, and enaminones has been developed to synthesize 1,2,4-triazolo[1,5-a]quinoline derivatives, showcasing the versatility of cycloaddition strategies. rsc.org
| Catalyst | Regioselectivity | Reaction Conditions | Reference |
| Copper(I) | 1,4-disubstituted | Mild, often aqueous conditions | researchgate.net |
| Ruthenium | 1,5-disubstituted | Typically in organic solvents like DMF | researchgate.net |
| None (Thermal) | Mixture of regioisomers | Elevated temperatures | researchgate.net |
Formal [3+2]-Cycloaddition Protocols
Formal [3+2]-cycloaddition reactions provide another avenue to the researchgate.netrsc.orgresearchgate.nettriazolo[1,5-a]quinoline framework. These reactions often involve the in-situ generation of a 1,3-dipole that subsequently undergoes cycloaddition. A notable example is the reaction between quinolinium ylides, generated from the deprotonation of quinolinium salts, and electron-poor alkenes. nih.gov This process leads to pyrroloquinoline products through a formal [3+2] cycloaddition, highlighting the potential of this strategy for building fused quinoline systems. nih.gov
A specific method for synthesizing researchgate.netrsc.orgresearchgate.nettriazolo[1,5-a]quinolines involves an organocatalytic intermolecular [3+2]-cycloaddition between 1,3-dicarbonyl compounds and o-carbonyl-substituted phenylazide compounds. researchgate.net This reaction proceeds through a series of steps including the formation of an enolate, a [3+2] cycloaddition event to form a triazoline intermediate, dehydration, and subsequent intramolecular cyclization and dehydration to afford the final product. researchgate.net
Cascade and Annulation Reactions
Cascade and annulation reactions offer an efficient and atom-economical approach to construct complex molecular architectures like researchgate.netrsc.orgresearchgate.nettriazolo[1,5-a]quinolines in a single synthetic operation. These methods often involve a sequence of intramolecular and intermolecular bond-forming events.
Metal-Mediated Cascade Annulation Reactions (e.g., Indium-mediated)
Indium-mediated reactions have emerged as a valuable tool in organic synthesis. An efficient indium-mediated cascade annulation of 2-azidoaryl aldehydes with propargyl bromides has been developed to construct researchgate.netrsc.orgresearchgate.nettriazolo[1,5-a]quinoline derivatives. rsc.orgresearchgate.netresearchgate.net This one-pot reaction proceeds in moderate yields with a broad substrate scope. rsc.org Mechanistic investigations suggest the reaction pathway involves the formation of an allenol, followed by an azide-allene [3+2] cycloaddition and subsequent dehydration to yield the fused heterocyclic system. rsc.orgresearchgate.netresearchgate.net
Palladium-Catalyzed Annulation and Arylation Cascades
Palladium catalysis is a powerful tool for the construction of complex organic molecules. A palladium-catalyzed intermolecular annulation and arylation cascade between internal alkynes and o-triazole bromobenzenes has been developed for the synthesis of various polysubstituted researchgate.netrsc.orgresearchgate.nettriazolo[1,5-a]quinolines. researchgate.netresearchgate.netresearchgate.net This transformation exhibits broad substrate scope and good functional group tolerance, making it a valuable method for the rapid construction of these fused N-heterocycles. researchgate.net
Furthermore, palladium-catalyzed cascade reactions involving C-H functionalization have been utilized to synthesize quinolinone derivatives, which are structurally related to the core of researchgate.netrsc.orgresearchgate.nettriazolo[1,5-a]quinolines. mdpi.comresearchgate.net For instance, the palladium-catalyzed cascade arylation/cyclization/desulfonation of ortho-aminocinnamate esters with diaryliodonium salts provides access to 4-aryl quinolin-2(1H)-ones. researchgate.net Similarly, palladium-catalyzed carbonylative cyclization/arylation cascades have been employed to synthesize 2-aroylindolizines, demonstrating the versatility of this approach in building complex heterocyclic systems. nih.gov
| Reaction Type | Reactants | Catalyst | Key Features | Reference |
| Indium-Mediated Cascade Annulation | 2-Azidoaryl aldehydes, Propargyl bromides | Indium | One-pot, broad substrate scope | rsc.orgresearchgate.netresearchgate.net |
| Palladium-Catalyzed Annulation/Arylation | Internal alkynes, o-Triazole bromobenzenes | Palladium | Good functional group tolerance | researchgate.netresearchgate.netresearchgate.net |
Domino Reactions inresearchgate.netresearchgate.netresearchgate.netTriazolo[1,5-a]quinoline Synthesis
Domino reactions, characterized by two or more bond-forming transformations proceeding under the same reaction conditions, offer an efficient and atom-economical route to complex molecules from simple precursors. iupac.org In the context of researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]quinoline synthesis, these cascade processes enable the rapid assembly of the fused tricyclic system.
A notable example involves a one-pot tandem approach that commences with (E)-β-chlorovinyl ketones and 2-azidoaryl carbonyls. researchgate.net This sequence is initiated by an α-vinyl aldol (B89426) reaction, which is followed by an intramolecular azide-alkyne cycloaddition to furnish the final triazoloquinoline structure. researchgate.net Another powerful domino strategy is an indium-mediated cascade annulation reaction between 2-azidoaryl aldehydes and propargyl bromides. researchgate.net Mechanistic investigations suggest this process proceeds through the formation of an allenol intermediate, which then undergoes a [3+2] cycloaddition with the azide group, followed by dehydration to yield the aromatic researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]quinoline derivatives. researchgate.net
Table 1: Domino Reaction Strategies for researchgate.netresearchgate.netresearchgate.netTriazolo[1,5-a]quinoline Synthesis
| Starting Materials | Key Transformations | Mediator/Catalyst | Reference |
|---|---|---|---|
| (E)-β-chlorovinyl ketones and 2-azidoaryl carbonyls | α-vinyl aldol reaction, azide-alkyne cycloaddition | Not specified | researchgate.net |
| 2-Azidoaryl aldehydes and propargyl bromides | Allenol formation, azide-allene [3+2] cycloaddition, dehydration | Indium | researchgate.net |
Organocatalytic and Metal-Free Synthetic Protocols
The development of synthetic methods that avoid the use of heavy metals is a central goal of green chemistry. Organocatalytic and other metal-free protocols for researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]quinoline synthesis have emerged as powerful alternatives, offering mild reaction conditions and reduced environmental impact.
Organocatalysis with Specific Amine Bases
A simple and effective metal-free protocol for the synthesis of researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]quinoline 3-carboxamides utilizes organocatalysis. researchgate.netresearchgate.net This strategy involves a one-pot sequential reaction that begins with an intermolecular [3+2] cycloaddition between a 1,3-dicarbonyl compound (such as a β-keto amide) and an o-carbonyl-substituted phenylazide to form a 1,2,3-triazole intermediate. researchgate.net This is followed by an intramolecular condensation that forges a new carbon-carbon bond to construct the fused quinoline ring. researchgate.net
The reaction is efficiently catalyzed by specific amine bases. Studies have shown that 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and diethylamine (B46881) are effective catalysts for this transformation. researchgate.netresearchgate.net For instance, using 10-20 mol% of DBU in dimethylsulfoxide (DMSO) as a solvent allows the reaction to proceed to completion, affording the desired products in moderate to excellent yields. researchgate.net The protocol demonstrates good functional group tolerance, accommodating various β-keto esters, 1,3-diketones, and phenylazides with o-formyl, o-acetyl, or o-benzoyl substituents. researchgate.net
Table 2: Organocatalytic Synthesis of researchgate.netresearchgate.netresearchgate.netTriazolo[1,5-a]quinoline 3-Carboxamides
| Catalyst (mol%) | Base (equiv.) | Substrates | Solvent | Temperature | Yield Range | Reference |
|---|---|---|---|---|---|---|
| Diethylamine (10%) | KOH (1.2 or 0.1) | β-keto amides, o-carbonyl phenylazides | DMSO | 70°C | 48-96% | researchgate.net |
| DBU (10%) | KOH (1.2 or 0.1) | β-keto amides, o-carbonyl phenylazides | DMSO | 70°C | 48-96% | researchgate.net |
| DBU (20%) | N/A (One-pot) | 1,3-dicarbonyls, o-carbonyl phenylazides | DMSO | 120°C | Moderate to Excellent | researchgate.net |
Metal-Free Oxidative Coupling Reactions
An innovative metal- and azide-free method has been developed for the synthesis of the researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]quinoline ring system. researchgate.net This approach relies on an oxidative coupling reaction and is notable for its use of readily available starting materials and avoidance of potentially hazardous azide compounds. researchgate.net
The protocol employs an iodine-dimethylsulfoxide (I2-DMSO) system to achieve direct oxidative C-H bond functionalization. researchgate.net This method has proven versatile, with a broad substrate scope that includes monocyclic (pyridine carbaldehyde), bicyclic (quinoline carbaldehyde), and tricyclic (β-carboline carbaldehyde) starting materials, providing the corresponding fused triazole products in good to excellent yields. researchgate.net The reaction is operationally simple and aligns with the principles of sustainable chemistry by eliminating the need for transition metal catalysts. researchgate.net
Advanced Cyclization and Rearrangement-Driven Syntheses
Pushing the boundaries of synthetic efficiency, advanced strategies involving electrochemistry and high-energy thermal reactions have been applied to the formation of the researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]quinoline core.
Electrochemical Dehydrogenative Cyclization
Electrosynthesis offers a green and powerful tool for constructing heterocyclic scaffolds. The synthesis of researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]quinolines can be achieved via electrochemical dehydrogenative cyclization. researchgate.netnih.gov This method is analogous to the synthesis of researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyridines, which are formed from the corresponding hydrazones of 2-acylpyridines. researchgate.net
The key advantage of this approach is the use of an electric current to drive the cyclization, which obviates the need for chemical oxidants or transition-metal catalysts. researchgate.netnih.gov The reactions are typically conducted under mild conditions in a simple undivided cell, demonstrating high atom economy. researchgate.netnih.gov Mechanistic studies using cyclic voltammetry have helped to elucidate the pathway of selective N-N bond formation and subsequent ring closure. researchgate.net This technique represents a sustainable and efficient alternative to conventional heating methods for accessing the title compound. researchgate.netnih.gov
Flash Vacuum Pyrolysis (FVP) Approaches for Ring System Formation
Flash vacuum pyrolysis (FVP) is a technique that involves heating a substrate under high vacuum, causing it to vaporize and pass through a hot tube. scripps.edu The extremely short residence time at high temperatures (typically 400–800 °C) allows for unimolecular reactions to occur that are often impossible in solution, leading to the formation of high-energy reactive intermediates. scripps.eduacs.org
While a direct FVP synthesis of the researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]quinoline ring is not explicitly detailed, the pyrolysis of structurally related compounds provides significant mechanistic insight. acs.org FVP of triazoloazines is known to generate diazomethylazines and azinylcarbenes, which can subsequently rearrange. nih.govresearchgate.net For example, the FVP of 2-phenyl-3-azidoquinoline results in a rearrangement to form an indoloquinoline, proceeding through a nitrene intermediate. acs.org The study of these thermal rearrangements of azides, triazoles, and tetrazoles under FVP conditions is crucial for understanding the complex reaction cascades that can lead to the formation of fused heterocyclic systems through high-energy intermediates like nitrenes and carbenes. acs.orgnih.gov
Ring-Chain Isomerization as a Synthetic Strategy
The researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]quinoline system is characterized by the existence of a ring-chain isomerization, an equilibrium between the fused tricyclic triazole structure and an open-chain α-diazoimine form. researchgate.netresearchgate.netresearchgate.net This equilibrium is a key feature of the chemistry of related N-fused 1,2,3-triazoles, such as researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyridines. researchgate.net
This intrinsic property allows researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]quinolines to serve as valuable synthetic precursors. The ring-opening to the α-diazoimine intermediate provides a reactive species that can undergo subsequent transformations, making it a powerful tool for the synthesis of other complex heterocyclic compounds. researchgate.netresearchgate.netresearchgate.net The mechanism of this isomerization has been studied, indicating that the equilibrium can be influenced by substitution patterns and reaction conditions. researchgate.net This strategy leverages the inherent chemical duality of the scaffold to access molecular frameworks that might otherwise be difficult to synthesize directly.
Functionalization and Derivatization Strategies forresearchgate.netresearchgate.netresearchgate.netTriazolo[1,5-a]quinoline Scaffolds
Once the researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]quinoline core is assembled, various strategies can be employed to introduce additional functional groups and build more complex molecular architectures. These methods are crucial for exploring the structure-activity relationships of these compounds in various applications.
Denitrogenative Functionalization
A significant functionalization pathway for researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]quinolines involves the extrusion of molecular nitrogen (N₂) from the triazole ring. researchgate.netresearchgate.net This process, known as denitrogenative transformation, is typically initiated through the ring-chain isomerization to the α-diazoimine intermediate. researchgate.netresearchgate.netresearchgate.net The subsequent loss of dinitrogen from the diazo group generates a highly reactive carbene intermediate.
This carbene can then participate in a variety of chemical reactions, including:
Intramolecular cyclizations: The carbene can react with other parts of the molecule to form new rings.
Intermolecular reactions: The carbene can be trapped by external reagents, such as alcohols, leading to the formation of new C-O bonds. nih.gov
These denitrogenative transformations provide a powerful method for accessing diverse and valuable heterocyclic compounds starting from the stable researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]quinoline scaffold. researchgate.netresearchgate.net For instance, the acid-mediated denitrogenative transformation of related 5-amino-1,2,3-triazoles has been shown to produce novel 2-substituted 1H-imidazole derivatives through the in situ formation of a carbene intermediate. nih.gov
Palladium-Catalyzed Coupling Reactions of Derivatives
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis and have been successfully applied to the derivatization of the researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]quinoline system. researchgate.netresearchgate.net These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. researchgate.netresearchgate.netmdpi.com
One prominent strategy involves the palladium-catalyzed C-H functionalization at the C-5 position of a triazole ring tethered to a quinoline. This allows for the synthesis of novel fused heterocyclic systems, such as quinoline-fused triazolo-azepines and triazolo-oxepines. rsc.org The general catalytic cycle for these reactions, like the Suzuki coupling, involves an oxidative addition of an organic halide to the Pd(0) catalyst, followed by transmetalation with a boronate species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com
An example of a palladium-catalyzed cascade reaction for the synthesis of the core scaffold itself involves the reaction between o-triazole bromobenzenes and internal alkynes. researchgate.net This process demonstrates the power of palladium catalysis in constructing the complex tricyclic system in a single operation. researchgate.net The synthetic potential of the resulting researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]quinoline products can be further explored through subsequent Pd-catalyzed coupling reactions. researchgate.netresearchgate.net
Table 1: Palladium-Catalyzed Reactions for researchgate.netresearchgate.netresearchgate.netTriazolo[1,5-a]quinoline Systems
| Reaction Type | Reactants | Catalyst System | Product Type | Ref |
|---|---|---|---|---|
| Intermolecular Annulation/Arylation | o-Triazole bromobenzenes, Internal alkynes | Palladium catalyst | Polysubstituted researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]quinolines | researchgate.net |
| C-H Functionalization | Quinoline-tethered triazoles | Palladium catalyst | Quinoline-fused triazolo-azepines/oxepines | rsc.org |
| Suzuki Cross-Coupling | Bromo-substituted quinazolines, Boronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | Quinazolinylphenyl-1,3,4-thiadiazole conjugates | mdpi.com |
Reactivity and Mechanistic Investigations Of 1 2 3 Triazolo 1,5 a Quinoline
Ring-Chain Isomerism and Valence Tautomerism
The researchgate.netnih.govresearchgate.nettriazolo[1,5-a]quinoline system is known to exist in equilibrium with its valence tautomer, an open-chain diazo compound. This dynamic relationship, known as ring-chain isomerism, is a key feature of its chemistry and is significantly influenced by the nature of substituents on the quinoline (B57606) ring.
researchgate.netnih.govresearchgate.netTriazolo[1,5-a]quinolines can undergo a reversible ring-opening to form 2-diazomethylquinolines. nih.gov This equilibrium is analogous to that observed in the related researchgate.netnih.govresearchgate.nettriazolo[1,5-a]pyridine series, where the fused triazole ring can open to yield a diazo isomer. researchgate.netresearchgate.net The diazo compound lies at a higher energy level than the corresponding triazole. researchgate.net This equilibrium is a critical aspect of the compound's reactivity, as the open-chain diazo form can act as a precursor to various reactive intermediates.
The position of the ring-chain equilibrium is sensitive to the electronic and steric properties of substituents on the quinoline ring. While specific studies on substituted researchgate.netnih.govresearchgate.nettriazolo[1,5-a]quinolines are limited in the provided results, the principles of substituent effects on the analogous pyridine (B92270) system can be extrapolated. Electron-withdrawing groups are expected to favor the open-chain diazo form by stabilizing the diazo group. Conversely, electron-donating groups would likely favor the closed triazole ring structure. Steric hindrance caused by bulky substituents near the triazole ring could also influence the equilibrium by destabilizing the planar tricyclic system, thus favoring the more flexible open-chain isomer.
Thermal and Photochemical Transformations
Exposure of researchgate.netnih.govresearchgate.nettriazolo[1,5-a]quinoline to heat or light initiates a cascade of complex chemical transformations, leading to the formation of carbenes, nitrenes, and subsequent rearrangement products.
Flash vacuum pyrolysis (FVP) is a powerful technique for studying the gas-phase thermal reactions of organic molecules at high temperatures and low pressures. acs.orgresearchgate.net FVP of researchgate.netnih.govresearchgate.nettriazolo[1,5-a]quinoline results in the extrusion of molecular nitrogen and the formation of highly reactive intermediates. nih.gov This method allows for the generation and subsequent analysis of species that are too unstable to be studied under normal laboratory conditions. The products of FVP can be isolated in low-temperature matrices for spectroscopic characterization. researchgate.net
Under FVP conditions, researchgate.netnih.govresearchgate.nettriazolo[1,5-a]quinoline serves as a precursor to 2-quinolylcarbene. nih.gov This carbene is a high-energy intermediate that can undergo further rearrangement. One of the key transformations of 2-quinolylcarbene is its isomerization to 1-naphthylnitrene. nih.gov The interconversion between these species is a complex process that can lead to a variety of final products, including cyanoindenes and aminonaphthalenes, depending on the reaction conditions. nih.gov
The following table summarizes the key intermediates and products formed during the FVP of researchgate.netnih.govresearchgate.nettriazolo[1,5-a]quinoline:
| Precursor | FVP Conditions | Primary Intermediate | Secondary Intermediate | Major Products |
| researchgate.netnih.govresearchgate.netTriazolo[1,5-a]quinoline | High Temperature, Low Pressure | 2-Quinolylcarbene | 1-Naphthylnitrene | 2-Cyanoindene, 3-Cyanoindene, Aminonaphthalenes, Azonaphthalenes |
Photolysis of researchgate.netnih.govresearchgate.nettriazolo[1,5-a]quinoline provides an alternative pathway for its transformation. Irradiation of the compound in an argon matrix leads to a partial ring-opening to form the corresponding 2-diazomethylquinoline. nih.gov This photochemical transformation allows for the direct observation of the open-chain diazo isomer. Further photolysis of the diazo compound can then lead to the formation of 2-quinolylcarbene and subsequent rearrangement products, mirroring the thermal reactivity but often under milder conditions. The photochemical approach can sometimes allow for the trapping and characterization of intermediates that are too fleeting to observe under FVP conditions. nih.gov
Intramolecular Reactivity Patterns
The intramolecular reactivity of the researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]quinoline system is most prominently observed during its synthesis, which often involves the formation of the triazole ring through an intramolecular cyclization step. Several synthetic strategies leverage intramolecular reactions to construct the fused tricyclic core.
One common approach involves the intramolecular [3+2] cycloaddition of an azide (B81097) group onto an alkyne tethered to a quinoline precursor. This reaction is a powerful tool for the regioselective formation of the triazole ring. The efficiency of this intramolecular cyclization is influenced by the nature of the linker connecting the azide and alkyne functionalities, as well as the substituents on the quinoline ring.
Another significant intramolecular reactivity pattern is the thermal or metal-catalyzed decomposition of the triazole ring, a characteristic feature of related researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]azine systems. For instance, the analogous researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine is known to exist in equilibrium with its open-chain α-diazo-pyridine isomer. researchgate.net This ring-chain tautomerism can lead to the extrusion of molecular nitrogen under thermal or photochemical conditions, generating a reactive carbene intermediate. While this reactivity is well-documented for the pyridine analogue, specific studies on the thermal and photochemical intramolecular rearrangements of researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]quinoline itself are less common in the literature. However, it is reasonable to extrapolate that the quinoline-fused system may exhibit similar behavior, opening avenues for the synthesis of novel quinoline derivatives through intramolecular carbene insertion or rearrangement reactions.
Furthermore, intramolecular cyclizations are key in one-pot syntheses of researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]quinoxalines, a closely related class of compounds, starting from 1-azido-2-isocyanoarenes. rsc.org This highlights the general importance of intramolecular processes in the formation of such fused triazole systems.
The table below summarizes some of the key intramolecular reactions involved in the synthesis of researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]quinoline and its analogues.
| Reaction Type | Reactants | Conditions | Product | Ref. |
| Intramolecular [3+2] Cycloaddition | o-carbonyl-substituted phenylazides and β-keto amides | Organocatalyst (diethylamine or DBU), inorganic base (KOH) | researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]quinoline-3-carboxamides | researchgate.net |
| Oxidative Annulation | 2-methyl quinoline and N-tosylhydrazine | I₂, K₃PO₄·3H₂O, DMSO, 110°C | researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]quinolines | researchgate.net |
| One-pot Cyclization | 2-azidobenzaldehydes and propargylic bromides | Indium | researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]quinolines | researchgate.net |
Mechanistic Elucidation through Experimental Approaches
The elucidation of reaction mechanisms for the formation and transformation of researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]quinolines relies on a combination of theoretical calculations and experimental studies. These experimental approaches are designed to identify reaction intermediates, delineate reaction pathways, and understand the factors that control the reaction's outcome.
Controlled experiments are fundamental to understanding the reaction pathways in the synthesis and reactivity of researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]quinolines. By systematically varying reaction parameters and observing the effect on the product distribution and reaction rate, valuable mechanistic insights can be gained.
For example, in the organocatalytic synthesis of researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]quinoline-3-carboxamides, the choice of base and catalyst was found to be crucial. researchgate.net A systematic study of different bases such as KOtBu, NaOH, K₂CO₃, and K₃PO₄ revealed that KOH provided the optimal yield, suggesting a specific role for the hydroxide ion in the reaction mechanism, possibly in the final intramolecular cyclization and dehydration steps. researchgate.net
Kinetic studies, although not extensively reported for this specific ring system, can also provide critical information. By monitoring the reaction progress over time under different reactant concentrations, the rate law can be determined, which in turn provides clues about the molecularity of the rate-determining step.
Isotopic labeling is a powerful technique for tracing the fate of atoms during a reaction. For instance, in the study of related azoloazines, the use of ¹³C and ¹⁵N labeled precursors has been instrumental in confirming reaction mechanisms. researchgate.net While specific isotopic labeling studies on researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]quinoline are not widely available, this technique could be employed to unambiguously determine the connectivity of atoms in the final product and to probe for the occurrence of skeletal rearrangements. For example, labeling the nitrogen atoms of the azide group would allow for the definitive tracking of their positions in the final triazole ring.
The following table presents examples of controlled experiments that could be or have been used to delineate reaction pathways in the chemistry of researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]quinolines and related compounds.
| Experimental Technique | Parameter Varied / Monitored | Mechanistic Information Gained |
| Catalyst and Base Screening | Type and amount of catalyst/base | Role of catalyst/base in specific reaction steps |
| Kinetic Studies | Reactant concentrations vs. reaction rate | Determination of the rate law and the molecularity of the rate-determining step |
| Isotopic Labeling | Position of isotopic labels (e.g., ¹³C, ¹⁵N) | Tracing of atomic connectivity and detection of rearrangements |
| Crossover Experiments | Use of a mixture of isotopically labeled and unlabeled reactants | Determination of whether a reaction is intramolecular or intermolecular |
The direct observation and characterization of reaction intermediates provide the most compelling evidence for a proposed reaction mechanism. In the context of researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]quinoline chemistry, the trapping of transient species can be challenging but is crucial for a complete mechanistic understanding.
In the proposed mechanisms for the synthesis of researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]quinolines, several intermediates are postulated. For instance, in the reaction of o-carbonyl-substituted phenylazides with β-dicarbonyl compounds, a triazoline intermediate is often suggested to form initially, which then dehydrates to the more stable triazole. researchgate.net While the isolation of such triazolines is often difficult due to their instability, their presence can sometimes be inferred through spectroscopic methods like in-situ NMR or by trapping them with a suitable reagent.
Furthermore, the potential ring-opening of the triazole ring to a diazo intermediate, as observed in the analogous researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine system, presents an opportunity for trapping experiments. researchgate.net The resulting α-diazo-quinoline could potentially be trapped by reaction with a variety of reagents, such as electron-deficient alkenes or alkynes in [3+2] cycloaddition reactions, or by protic reagents. The successful trapping and characterization of such an adduct would provide strong evidence for the ring-chain tautomerism in the researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]quinoline system.
While there is a lack of specific reports on the successful trapping and characterization of intermediates in the reactions of pre-formed researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]quinolines, the techniques employed in related fields are directly applicable. These include:
Low-temperature spectroscopy: Performing reactions at low temperatures can sometimes slow down the decomposition of unstable intermediates, allowing for their detection by techniques such as NMR or UV-Vis spectroscopy.
Chemical trapping: Introducing a reagent that is known to react rapidly with a suspected intermediate can lead to the formation of a stable, characterizable product, thus providing indirect evidence for the existence of the transient species.
Matrix isolation: At very low temperatures, reactive intermediates can be trapped in an inert gas matrix and studied spectroscopically.
The following table lists potential intermediates in the chemistry of researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]quinoline and the experimental methods that could be used for their detection and characterization.
| Potential Intermediate | Proposed in Reaction | Potential Detection/Characterization Method |
| Triazoline | Synthesis from azides and dicarbonyls | Low-temperature NMR, chemical trapping with dienophiles |
| α-Diazo-quinoline | Ring-chain tautomerism | Chemical trapping with electrophiles or protic solvents, IR spectroscopy (characteristic diazo stretch) |
| Carbene/Carbenoid | Thermal or photochemical decomposition | Trapping with alkenes to form cyclopropanes, insertion into C-H or X-H bonds |
Computational and Theoretical Chemistry Of 1 2 3 Triazolo 1,5 a Quinoline
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone in the theoretical investigation of organic molecules, offering a balance between computational cost and accuracy. For researchgate.netnih.govwikipedia.orgtriazolo[1,5-a]quinoline and its derivatives, DFT calculations are instrumental in understanding their synthesis and electronic properties. nih.govcanterbury.ac.ukrsc.org
The synthesis of the researchgate.netnih.govwikipedia.orgtriazolo[1,5-a]quinoline ring system can be achieved through various protocols, including dehydrogenative cyclization, oxidative N-N coupling, and intramolecular cycloadditions. nih.gov DFT calculations are crucial for mapping out the potential energy surfaces of these complex reactions. By modeling the reactants, intermediates, transition states, and products, researchers can delineate the most plausible reaction pathways.
For instance, in metal-catalyzed or organocatalyzed syntheses, DFT can help identify the active catalytic species and explain its role in lowering the energy barriers. nih.govresearchgate.net Mechanistic insights for various synthetic routes, such as the (3+2)-cycloaddition, Ullman-type coupling, and direct intramolecular arylation reactions, have been described, often relying on computational elucidation to support proposed mechanisms. nih.govresearchgate.net In reactions forming the triazole ring, computational models can confirm the structure of key intermediates and the transition states leading to the final fused heterocyclic system. researchgate.netnih.gov The geometry of transition states provides a snapshot of the bond-forming and bond-breaking processes, which is fundamental to understanding regioselectivity and reaction kinetics.
A primary application of DFT in studying reaction mechanisms is the quantitative determination of activation barriers (Ea) and reaction energies (ΔE). nih.govrsc.org These energetic parameters are critical for predicting the feasibility and rate of a given synthetic route to researchgate.netnih.govwikipedia.orgtriazolo[1,5-a]quinoline.
By calculating the energies of all stationary points along a reaction coordinate, a detailed energy profile can be constructed. This profile visually represents the energy changes throughout the reaction, highlighting the activation energies for each step. Lower activation barriers indicate faster reaction kinetics. Comparing the calculated barriers for different proposed mechanisms allows chemists to predict which pathway is more favorable under specific conditions. While comprehensive reviews detail the synthetic methods for researchgate.netnih.govwikipedia.orgtriazolo[1,5-a]quinoline and mention mechanistic insights, specific, publicly available data tables of activation barriers for its various syntheses are not prevalent in the literature. nih.govresearchgate.net
Table 1: Representative Theoretical Energetic Data for Heterocyclic Reactions (Note: The following table is a generalized representation. Specific DFT-calculated values for the synthesis of researchgate.netnih.govwikipedia.orgtriazolo[1,5-a]quinoline are not readily available in published literature.)
| Reaction Step | Reactant(s) | Transition State | Product(s) | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
|---|---|---|---|---|---|
| Cyclization | Precursor A | TS1 | Intermediate B | Data Not Available | Data Not Available |
| Aromatization | Intermediate B | TS2 | researchgate.netnih.govwikipedia.orgTriazolo[1,5-a]quinoline | Data Not Available | Data Not Available |
Advanced Electronic Structure Analysis
Beyond reaction energetics, theoretical chemistry offers a suite of tools to analyze the electronic structure of researchgate.netnih.govwikipedia.orgtriazolo[1,5-a]quinoline, providing a deeper understanding of its intrinsic properties and chemical behavior.
The Quantum Theory of Atoms in Molecules (AIM) is a powerful method that analyzes the topology of the electron density to partition a molecule into atomic basins. wikipedia.org This partitioning allows for the quantitative characterization of chemical bonds and non-covalent interactions. For heterocyclic systems like researchgate.netnih.govwikipedia.orgtriazolo[1,5-a]quinoline, AIM analysis can precisely define the nature of the C-C, C-N, and N-N bonds within the fused ring structure.
Key parameters derived from AIM analysis at the bond critical points (BCPs), such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the strength and nature of the chemical bonds. For example, the presence of a bond path between two atoms is a necessary condition for a chemical bond. The properties of this path provide insight into the degree of covalent or ionic character.
The Electron Localization Function (ELF) is a tool used in quantum chemistry to visualize regions in a molecule where there is a high probability of finding an electron pair. wikipedia.orgjussieu.fr It provides a chemically intuitive picture of electron localization, clearly distinguishing core electrons, valence electrons, covalent bonds, and lone pairs. wikipedia.org
For researchgate.netnih.govwikipedia.orgtriazolo[1,5-a]quinoline, an ELF analysis would map out the bonding landscape of the molecule. canterbury.ac.uk It would show attractors corresponding to the core electrons of carbon and nitrogen, basins corresponding to the C-H, C-C, C-N, and N-N covalent bonds, and basins corresponding to the lone pairs on the nitrogen atoms. The degree of localization in these basins provides insight into the aromaticity and reactivity of the different parts of the molecule. The ELF is particularly useful for visualizing the π-electron system delocalized across the fused rings.
The Molecular Electrostatic Potential (MEP) is a real-space function that maps the electrostatic potential onto the electron density surface of a molecule. uni-muenchen.de It is an invaluable tool for predicting and understanding the reactive behavior of a molecule, particularly for electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net
The MEP map uses a color spectrum to indicate different potential values. Typically, regions of negative potential (electron-rich), which are susceptible to electrophilic attack, are colored red, while regions of positive potential (electron-poor), which are susceptible to nucleophilic attack, are colored blue. researchgate.net For researchgate.netnih.govwikipedia.orgtriazolo[1,5-a]quinoline, an MEP map would highlight the nitrogen atoms of the triazole and quinoline (B57606) rings as regions of negative potential, indicating their role as hydrogen bond acceptors or sites for electrophilic attack. Conversely, the hydrogen atoms would exhibit positive potential. This information is critical for understanding intermolecular interactions and predicting sites of reactivity. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| researchgate.netnih.govwikipedia.orgTriazolo[1,5-a]quinoline |
| Carbon |
| Nitrogen |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interactions between orbitals. It provides a localized "natural Lewis structure" picture of a molecule, allowing for the analysis of charge transfer and hyperconjugative interactions that contribute to molecular stability. sphinxsai.com The analysis involves evaluating the interactions between filled (donor) and vacant (acceptor) orbitals. The stabilization energy, E(2), associated with the delocalization of electron density from a donor NBO to an acceptor NBO is calculated using second-order perturbation theory. sphinxsai.comscirp.org A higher E(2) value indicates a more intense interaction between the electron donor and acceptor. sphinxsai.com
For the biomolmd.orgnih.govsphinxsai.comtriazolo[1,5-a]quinoline system, NBO analysis would elucidate the delocalization of electron density between the fused quinoline and triazole rings. Key interactions would likely involve the delocalization of lone pair electrons from the nitrogen atoms and π-electrons from the aromatic rings into antibonding orbitals. These intramolecular charge transfer (ICT) events are crucial for the stabilization of the heterocyclic system. sphinxsai.com
Table 1: Illustrative NBO Analysis Data for a Heterocyclic System
This table represents the type of data generated from an NBO analysis, showing the interaction between donor and acceptor orbitals and the corresponding stabilization energy.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| π(C1-C2) | π(C3-C4) | 20.5 | π → π |
| π(C5-N1) | π(C6-C7) | 18.2 | π → π |
| LP(N2) | π(C1-N3) | 55.8 | n → π |
| LP(N3) | σ(C2-C3) | 5.1 | n → σ |
| σ(C-H) | σ(N-C) | 2.5 | σ → σ |
Note: This data is illustrative and represents typical interactions found in N-heterocyclic systems.
Solvent Effects on Reaction Thermodynamics and Kinetics
The study of kinetic solvent effects is essential for optimizing reaction conditions and for understanding reaction mechanisms in solution. nih.govrsc.org For heterocyclic compounds like biomolmd.orgnih.govsphinxsai.comtriazolo[1,5-a]quinoline, the choice of solvent can be critical in synthetic procedures, influencing both yield and regioselectivity. The nitration kinetics of related triazol-5-one compounds, for example, have been shown to be highly dependent on the acidity of the sulfuric acid medium, which acts as both a solvent and a catalyst. researchgate.net
Implicit and Explicit Solvent Models
Computational chemistry employs two primary models to simulate solvent effects: implicit and explicit solvent models. prace-ri.eu
Explicit solvent models treat each solvent molecule individually. This approach provides a detailed, atomistic picture of the solute-solvent interactions, including specific hydrogen bonds and local packing effects. Molecular dynamics (MD) simulations often use explicit solvent models to study the dynamic behavior of a solute in a solvent environment. nih.gov For example, MD simulations of a triazolopyridine derivative in an explicit water environment were used to analyze the stability of its binding within an enzyme's active site. nih.gov
Implicit solvent models (also known as continuum models) represent the solvent as a continuous medium with a defined dielectric constant (ε). nih.govprace-ri.eu This method averages the effect of the solvent over the entire solute, reducing the number of atoms in the calculation and thus significantly lowering the computational cost. nih.gov Common implicit models include the Poisson-Boltzmann (PB) and Generalized Born (GB) models. nih.gov While computationally efficient, implicit models may not accurately capture specific, localized interactions like hydrogen bonding. nih.gov The SMD (Solvation Model based on Density) is an implicit model that has shown better agreement with experimental data compared to some PB and GB models for organic solvents. nih.gov
The choice between these models depends on the specific research question and available computational resources. Explicit models offer higher accuracy for studying specific interactions, while implicit models are more suitable for high-throughput screening and initial thermodynamic estimations. biomolmd.orgnih.gov
Table 2: Comparison of Implicit and Explicit Solvent Models
| Feature | Implicit Solvent Model | Explicit Solvent Model |
| Solvent Representation | Continuous medium (continuum) with a dielectric constant. | Individual solvent molecules with all their atoms. |
| Computational Cost | Low to moderate. | High. |
| Accuracy of Specific Interactions | Does not explicitly model interactions like hydrogen bonds. | High accuracy in representing specific solute-solvent interactions. |
| Typical Application | Calculation of solvation free energies, reaction thermodynamics. nih.gov | Molecular dynamics simulations, detailed binding analysis. nih.gov |
| Examples | Poisson-Boltzmann (PB), Generalized Born (GB), SMD. nih.gov | TIP3P, SPC/E (for water). prace-ri.eu |
Predictive Modeling of Reactivity and Stability Profiles
Computational modeling is increasingly used to predict the reactivity, stability, and potential biological activity of new chemical entities, including derivatives of biomolmd.orgnih.govsphinxsai.comtriazolo[1,5-a]quinoline. These predictive approaches guide the rational design of molecules with desired properties, saving time and resources in the laboratory. nih.gov
Predictive models can range from quantum mechanical calculations of reactivity indices (like frontier molecular orbital energies) to more complex molecular dynamics simulations and machine learning algorithms. For instance, molecular docking studies are used to predict the binding affinity and orientation of a molecule within a biological target, such as an enzyme's active site. This was demonstrated in a study of triazolopyridine derivatives as α-glucosidase inhibitors, where docking scores correlated with inhibitory activity. nih.gov
Furthermore, machine learning models can be trained on existing data to predict the properties of new compounds. A Random Forest model, for example, was successfully used to predict the α-glucosidase inhibitory potential of a series of triazolopyridines. nih.gov Such models can identify key molecular features (descriptors) that are important for a specific activity, enabling the design of more potent and selective compounds.
For biomolmd.orgnih.govsphinxsai.comtriazolo[1,5-a]quinoline derivatives, predictive modeling can be applied to:
Forecast their stability under different conditions.
Predict their reactivity in various chemical transformations.
Screen for potential biological activities by docking against various protein targets.
Guide the synthesis of novel derivatives with enhanced properties. nih.gov
Table 3: Examples of Predictive Modeling in Heterocyclic Chemistry
| Modeling Technique | Application | Predicted Property | Reference |
| Molecular Docking | Drug Design | Binding affinity and mode to a target enzyme. | nih.govnih.gov |
| Machine Learning (Random Forest) | Virtual Screening | Biological activity (e.g., α-glucosidase inhibition). | nih.gov |
| Molecular Dynamics (MD) Simulation | Stability Analysis | Stability of a ligand-protein complex over time. | nih.gov |
| DFT (HOMO-LUMO analysis) | Reactivity Prediction | Sites susceptible to electrophilic or nucleophilic attack. | researchgate.net |
Spectroscopic Characterization Methodologies For 1 2 3 Triazolo 1,5 a Quinoline Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the characterization of ualberta.carsc.orgnih.govtriazolo[1,5-a]quinoline derivatives, offering deep insights into the molecular structure.
¹H and ¹³C NMR: Proton (¹H) and Carbon-13 (¹³C) NMR are the most fundamental and widely used NMR techniques for the structural analysis of ualberta.carsc.orgnih.govtriazolo[1,5-a]quinoline derivatives.
¹H NMR: The chemical shifts, splitting patterns (multiplicity), and coupling constants of protons in the ¹H NMR spectra provide a detailed map of the proton environment within the molecule. For instance, in a series of 5-substituted-phenyl-4,5-dihydro- ualberta.carsc.orgnih.govtriazolo[4,3-a]quinolines, the proton on the triazole ring (H-1) typically appears as a singlet at approximately 8.68-8.70 ppm. ualberta.ca Protons of the quinoline (B57606) and substituted phenyl rings resonate in the aromatic region, typically between 6.84 and 8.47 ppm, with their specific shifts and multiplicities depending on the substitution pattern. ualberta.ca Methylene (CH₂) and methine (CH) protons in the dihydro part of the quinoline ring show characteristic multiplets and triplets, respectively. ualberta.ca
¹³C NMR: ¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of carbon atoms are sensitive to their electronic environment. In derivatives of ualberta.carsc.orgnih.govtriazolo[4,3-a]quinoline, the carbon atoms of the triazole ring and the quinoline core can be assigned based on their characteristic chemical shifts. ualberta.ca For example, in 5-phenyl-4,5-dihydro- ualberta.carsc.orgnih.govtriazolo[4,3-a]quinoline, the carbon resonances span a wide range, with aliphatic carbons appearing at lower fields (e.g., C4 at ~28.5 ppm) and aromatic/heteroaromatic carbons at higher fields (e.g., C1 at ~149.7 ppm). ualberta.ca The attachment of different substituents significantly influences the ¹³C chemical shifts, aiding in the confirmation of their position on the scaffold.
| Compound | Selected ¹H NMR (δ, ppm) | Selected ¹³C NMR (δ, ppm) |
| 5-Phenyl-4,5-dihydro- ualberta.carsc.orgnih.govtriazolo[4,3-a]quinoline | 8.69 (s, 1H, H-1), 7.42-7.07 (m, 9H, Ar-H), 4.34 (t, 1H, CH), 3.45 (m, 2H, CH₂) | 149.65, 140.70, 137.46, 131.88, 130.49, 129.98, 129.08, 128.71, 127.85, 127.71, 127.42, 116.30, 42.44, 28.54 |
| 5-(4-Methoxyphenyl)-4,5-dihydro- ualberta.carsc.orgnih.govtriazolo[4,3-a]quinoline | 8.68 (s, 1H, H-1), 7.49-6.84 (m, 8H, Ar-H), 4.33 (t, 1H, CH), 3.80 (s, 3H, OCH₃), 3.46 (m, 2H, CH₂) | 158.95, 149.76, 137.44, 132.62, 131.82, 130.88, 129.91, 128.86, 128.49, 127.22, 116.27, 114.09, 55.28, 41.66, 28.65 |
| 5-(4-Methylphenyl)-4,5-dihydro- ualberta.carsc.orgnih.govtriazolo[4,3-a]quinoline | 8.69 (s, 1H, H-1), 7.49-7.01 (m, 8H, Ar-H), 4.34 (t, 1H, CH), 3.47 (m, 2H, CH₂), 2.34 (s, 3H, CH₃) | 149.76, 139.28, 137.47, 131.82, 130.73, 129.72, 129.27, 128.51, 128.06, 127.71, 126.87, 116.81, 42.03, 28.54, 21.02 |
¹⁵N NMR: Nitrogen-15 NMR spectroscopy is a powerful tool for directly probing the nitrogen atoms in the triazole and quinoline rings. researchgate.net Although less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, it provides invaluable information for distinguishing between isomers and understanding the electronic structure of the heterocyclic system. researchgate.net
³¹P and ²⁹Si NMR: For derivatives of ualberta.carsc.orgnih.govtriazolo[1,5-a]quinoline that incorporate phosphorus or silicon-containing moieties, ³¹P and ²⁹Si NMR spectroscopy are essential. These techniques provide direct information about the chemical environment of the phosphorus and silicon atoms, respectively, aiding in the confirmation of successful functionalization and structural elucidation.
Dynamic NMR (DNMR) is employed to study time-dependent phenomena such as isomerization and conformational changes in ualberta.carsc.orgnih.govtriazolo[1,5-a]quinoline derivatives. By analyzing the changes in NMR spectra at different temperatures, it is possible to determine the energy barriers and rates of these dynamic processes. For instance, DNMR can be used to study the ring-chain isomerization that is known to occur in some triazolopyridine systems. researchgate.net It can also provide insights into the conformational flexibility of the quinoline ring and the rotational barriers of substituents. uncw.edu
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in ualberta.carsc.orgnih.govtriazolo[1,5-a]quinoline derivatives by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of a ualberta.carsc.orgnih.govtriazolo[1,5-a]quinazolin-5-thione derivative, for example, shows a characteristic absorption band for the C=S group in the range of 1249-1268 cm⁻¹. nih.gov In triazolo[1,5-a]quinoline derivatives containing hydroxyl and amine groups, characteristic stretching vibrations for O-H and N-H bonds are observed in the region of 3335–3460 cm⁻¹. researchgate.net The presence of a C=N bond in the triazole ring is indicated by an absorption band around 1640 cm⁻¹. researchgate.net
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a crucial analytical technique that provides information about the molecular weight and molecular formula of ualberta.carsc.orgnih.govtriazolo[1,5-a]quinoline derivatives. High-resolution mass spectrometry (HRMS) is particularly important for determining the exact mass and elemental composition of a compound, which helps to confirm its identity. rsc.orgnih.gov The fragmentation patterns observed in the mass spectrum provide valuable structural information. For instance, in a series of 5-substituted-phenyl-4,5-dihydro- ualberta.carsc.orgnih.govtriazolo[4,3-a]quinolines, the mass spectra typically show the protonated molecular ion peak [M+H]⁺, confirming the molecular weight of the synthesized compounds. ualberta.ca The fragmentation of these molecules can proceed through various pathways, including the loss of the triazole ring or substituents, providing further clues about the molecular structure.
Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediate Detection
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a specialized technique used to detect and study species with unpaired electrons, such as radical intermediates. While not as commonly used as the other spectroscopic methods for routine characterization, ESR can be instrumental in mechanistic studies involving radical pathways. For instance, the auto-oxidation of reaction products between p-benzoquinone and hydrogen azide (B81097) can lead to the formation of amino- and triazolo-semiquinone radicals, which can be detected and characterized by ESR spectroscopy. rsc.org This technique provides information about the distribution of the unpaired electron within the radical species, which can help to elucidate reaction mechanisms. rsc.org
Advanced Applications and Research Directions In 1 2 3 Triazolo 1,5 a Quinoline Chemistry
Applications in Material Science
The rigid, planar, and electron-rich nature of the researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]quinoline core makes it an attractive candidate for the development of advanced materials with tailored optical and electronic properties.
While direct and extensive research on the photophysical properties of researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]quinoline itself for optoelectronics is emerging, significant insights can be drawn from studies on its isomers, such as researchgate.netresearchgate.netnih.govtriazolo[4,3-c]quinazolines and researchgate.netresearchgate.netnih.govtriazolo[1,5-c]quinazolines. These related structures are being investigated for their potential in optical materials due to their desirable characteristics. mdpi.comresearchgate.net
Research has shown that aminobiphenyl-substituted researchgate.netresearchgate.netnih.govtriazolo[4,3-c]quinazolines are fluorescent, emitting a broad range of wavelengths with quantum yields reaching as high as 94% in toluene (B28343) solutions. mdpi.com The photophysical properties, including absorption, emission, and photoluminescence quantum yield (PLQY), are influenced by the nature of substituents on the triazole and quinazoline (B50416) rings. mdpi.com Furthermore, these "push-pull" organic systems exhibit pronounced fluorosolvatochromism, where their emission color changes with the polarity of the solvent. mdpi.comnih.gov For instance, certain derivatives emit in the blue-cyan region in non-polar toluene and shift to the yellow-orange region in polar acetonitrile. mdpi.com Some compounds also display strong emission in the solid state, a crucial property for applications in devices like Organic Light-Emitting Diodes (OLEDs). mdpi.comresearchgate.net The removal of certain aryl fragments from the triazole ring has been found to increase the fluorescence quantum yield in solution, likely by reducing non-radiative energy loss pathways. mdpi.comnih.gov These findings suggest that the researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]quinoline scaffold, with its extended π-conjugation, holds similar promise as a tunable platform for creating materials for optoelectronic applications.
The intrinsic fluorescence of triazolo-fused heterocycles positions them as valuable fluorophores and luminescent materials. The structural relative, researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]pyridine, is known for its application as a fluorescent material. The development of new fluorophores based on triazoloquinazoline isomers highlights the potential of this class of compounds. mdpi.comnih.gov
Studies on 5-aminobiphenyl substituted researchgate.netresearchgate.netnih.govtriazolo[4,3-c]- and researchgate.netresearchgate.netnih.govtriazolo[1,5-c]quinazolines have demonstrated their utility as fluorophores with moderate to high quantum yields in solution. nih.gov These compounds exhibit significant fluorosolvatochromism, making them sensitive probes for their local environment. nih.gov Some derivatives also show aggregation-induced emission enhancement (AIEE), a phenomenon where fluorescence intensity increases upon aggregate formation, which is highly desirable for certain sensing and imaging applications. mdpi.com The ability of these related fluorophores to respond to external stimuli, such as changes in solvent polarity or the presence of analytes like water or acids, further underscores their potential. mdpi.com This capacity for environmental sensing suggests that appropriately functionalized researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]quinolines could be developed into specialized fluorescent probes.
Table 1: Photophysical Properties of Related Triazoloquinazoline Derivatives
| Compound Class | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) |
|---|---|---|---|---|
| 3-Aryl-5-aminobiphenyl- researchgate.netresearchgate.netnih.govtriazolo[4,3-c]quinazolines | Toluene | 350-400 | 412-515 | Up to 94% |
| 5-Aminobiphenyl- researchgate.netresearchgate.netnih.govtriazolo[1,5-c]quinazolines | Toluene | 340-390 | 420-486 | >75% |
| 3-Aryl-5-aminobiphenyl- researchgate.netresearchgate.netnih.govtriazolo[4,3-c]quinazolines | Acetonitrile | 355-410 | 550-600 | Lower than in Toluene |
Data synthesized from studies on isomeric compounds to indicate the potential of the triazolo-quinoline scaffold. mdpi.comnih.gov
Nitrogen-rich heterocyclic compounds are excellent building blocks for supramolecular chemistry due to their ability to form hydrogen bonds and participate in π-π stacking interactions. The researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]pyridine system, a close analog of the quinoline (B57606) derivative, is utilized as a building block in supramolecular chemistry to form polynuclear complexes. This precedent suggests that researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]quinolines could be similarly employed. The 1,3,5-triazine (B166579) scaffold, another nitrogen heterocycle, is widely used to construct discrete, monodisperse oligomers, macrocycles, and dendrimers through controlled, sequential reactions. nih.gov These assemblies rely on molecular recognition and self-assembly driven by hydrogen bonding and other non-covalent interactions. nih.gov The defined geometry and potential for functionalization of the researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]quinoline core make it a promising candidate for designing complex, ordered supramolecular architectures and functional networks.
Role as Ligands in Coordination Chemistry
The presence of multiple nitrogen atoms in the researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]quinoline structure provides potential coordination sites for metal ions, making it an interesting ligand for the synthesis of novel metal complexes.
The nitrogen atoms of the fused triazole and quinoline rings can act as donors, allowing the molecule to function as a chelating ligand. Research has demonstrated that the researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]quinoline scaffold can indeed coordinate with metal ions. A notable example is the Cu(II)-assisted oxidation of quinoline-2-carbaldehyde hydrazone, which leads to the formation of researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]quinoline and results in the first reported example of a Cu(I) complex containing this specific triazolo-ligand. This highlights the scaffold's ability to stabilize metal centers.
The broader family of 1,2,3-triazoles is extensively used in coordination chemistry. nih.gov For instance, 1,2,3-triazolylidenes, derived from triazoles, are recognized as versatile, strong donor ligands for creating metal complexes used in catalysis. researchgate.net Furthermore, the quinoline moiety itself is a well-established component in ligands, with quinoline-based Schiff bases showing effective chelating properties with a range of metal ions, including Cu(II), Co(II), and Ni(II). The combination of the triazole and quinoline motifs in a single, rigid framework suggests that researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]quinoline derivatives are promising candidates for designing ligands with unique electronic and steric properties for applications in catalysis, sensing, and materials science.
Utility as Precursors in Diversity-Oriented Synthesis (DOS)
Diversity-Oriented Synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening and drug discovery. The researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]quinoline scaffold serves as a valuable precursor in DOS due to its inherent chemical reactivity.
A key transformation is the ring-chain isomerization between the fused researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]pyridine and its open-chain α-pyridyl-diazo isomer. researchgate.net This equilibrium is a characteristic feature of this heterocyclic system. researchgate.net It has been reported that researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]quinolines are useful synthetic precursors for α-diazoimines through a similar ring-chain isomerization process. researchgate.net The resulting α-diazoimine is a highly versatile intermediate that can undergo a variety of subsequent denitrogenative transformations. researchgate.net This opens a pathway to access a wide array of other valuable and structurally diverse heterocyclic compounds. The ability to readily convert the stable, fused tricyclic system into a reactive diazo intermediate makes researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]quinoline a powerful starting point for generating molecular diversity from a common core structure.
Building Blocks for Complex Fused Heterocyclic Architectures
The researchgate.netresearchgate.netscirp.orgtriazolo[1,5-a]quinoline core is a robust building block for constructing more intricate, multi-cyclic heterocyclic systems. researchgate.nettandfonline.com Its utility stems from the inherent reactivity of the fused ring system, which allows for various transformations and functionalizations.
Researchers have developed numerous strategies to synthesize the researchgate.netresearchgate.netscirp.orgtriazolo[1,5-a]quinoline framework, which in turn serve as platforms for further diversification. These methods include Dieckmann condensation, intramolecular Heck reactions, Ullman-type coupling, and (3+2)-cycloaddition reactions. researcher.life Palladium-catalyzed intermolecular annulation and arylation cascades have proven effective for creating polysubstituted derivatives with significant functional group tolerance. researchgate.netresearchgate.net Furthermore, efficient one-pot methods, such as the indium-mediated cascade annulation of 2-azidoaryl aldehydes with propargyl bromides, provide rapid access to these structures. researchgate.netrsc.org Metal-free protocols have also been established, for instance, using organocatalysis to produce researchgate.netresearchgate.netscirp.orgtriazolo[1,5-a]quinoline-3-carboxamides. researchgate.netresearchgate.net
Once formed, the triazoloquinoline skeleton can undergo specific modifications to generate other complex structures. One key reaction is deprotonative metalation, which allows for the introduction of functional groups at specific positions, creating tailored building blocks for subsequent reactions. documentsdelivered.comacs.org For example, this method has been used to synthesize 8-haloquinolin-2-carboxaldehydes. documentsdelivered.comacs.org
A crucial aspect of the reactivity of the researchgate.netresearchgate.netscirp.orgtriazolo[1,5-a]quinoline system is the equilibrium of the triazole ring with its open-chain α-diazoimine form. researchgate.net This ring-chain isomerization process unlocks pathways for denitrogenative transformations, where the loss of a nitrogen molecule leads to the formation of highly reactive intermediates that can be trapped to form new heterocyclic compounds. researchgate.netresearchgate.netrsc.org This reactivity has been exploited in palladium-catalyzed reactions where the triazole ring opening is followed by subsequent transformations. researchgate.net The synthesis of fused mesoionic heterocycles, such as derivatives of researchgate.netresearchgate.netscirp.orgtriazolo[1,5-a]quinazoline and researchgate.netresearchgate.netscirp.orgtriazolo[1,5-a]quinoxaline, further highlights the versatility of this scaffold. researchgate.netscirp.orgpismin.comscirp.org
Table 1: Synthetic Strategies for Building from the researchgate.netresearchgate.netscirp.orgTriazolo[1,5-a]quinoline Core
| Reaction Type | Reagents/Catalysts | Product Type | Reference |
|---|---|---|---|
| Deprotonative Metalation | Metalating agents (e.g., organolithiums) | Functionalized triazoloquinolines | documentsdelivered.comacs.org |
| Denitrogenative Functionalization | Heat or metal catalysts (e.g., Pd) | Various heterocycles via reactive intermediates | researchgate.netresearchgate.netrsc.org |
| Cascade Annulation | Indium, Propargyl Bromides | Polysubstituted triazoloquinolines | researchgate.netrsc.org |
| Palladium-Catalyzed Coupling | Pd catalysts, various coupling partners | Functionalized triazoloquinolines | researchgate.netrsc.org |
| Mesoionic Derivative Synthesis | Various precursors | Fused mesoionic systems | researchgate.netscirp.orgpismin.com |
Synthesis of Related Heterocyclic Systems (e.g., quinoxalines, indenes)
The role of researchgate.netresearchgate.netscirp.orgtriazolo[1,5-a]quinoline as a synthetic precursor extends to its transformation into entirely different heterocyclic frameworks. This capability significantly broadens its applicability in diversity-oriented synthesis.
Synthesis of Quinoxaline (B1680401) Derivatives: The researchgate.netresearchgate.netscirp.orgtriazolo[1,5-a]quinoline scaffold can be rearranged to form fused quinoxaline systems. General methods have been described for the synthesis of mesoionic derivatives of researchgate.netresearchgate.netscirp.orgtriazolo[1,5-a]quinoxaline. researchgate.netscirp.orgpismin.comscirp.orgmdpi.com These transformations often leverage the reactivity of the triazole portion of the molecule, sometimes involving intermediates derived from related starting materials like 1-(2-nitrophenyl)-1H-1,2,3-triazoles, which have been successfully used to create new triazolo[1,5-a]quinoxalines. researchgate.net
Synthesis of Indene Derivatives: A striking example of skeletal rearrangement is the formation of cyanoindenes from researchgate.netresearchgate.netscirp.orgtriazolo[1,5-a]quinoline. This transformation is achieved under high-temperature conditions using flash vacuum pyrolysis (FVP). researchgate.netscribd.com The pyrolysis of 1,2,3-triazolo[1,5-a]quinoline leads to the formation of a highly reactive 2-quinolylcarbene intermediate. This carbene undergoes a series of rearrangements, ultimately yielding a mixture of 2- and 3-cyanoindenes. scribd.com This reaction pathway highlights a unique denitrogenative rearrangement that converts the N-heterocyclic scaffold into a carbocyclic system. researchgate.net
Table 2: Transformation of researchgate.netresearchgate.netscirp.orgTriazolo[1,5-a]quinoline into Other Heterocycles
| Starting Material | Reaction Conditions | Product Heterocycle | Reference |
|---|---|---|---|
| researchgate.netresearchgate.netscirp.orgTriazolo[1,5-a]quinoline derivative | Synthetic modification | researchgate.netresearchgate.netscirp.orgTriazolo[1,5-a]quinoxaline | researchgate.netscirp.orgpismin.commdpi.com |
| researchgate.netresearchgate.netscirp.orgTriazolo[1,5-a]quinoline | Flash Vacuum Pyrolysis (FVP) | Cyanoindene | researchgate.netscribd.com |
Integration into "Click" Chemistry Frameworks (as a class of triazoles)
The 1,2,3-triazole ring is the quintessential product of "click" chemistry, a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. researchgate.netresearchgate.net The researchgate.netresearchgate.netscirp.orgtriazolo[1,5-a]quinoline system is intrinsically linked to this framework, both in its synthesis and its potential applications.
Many of the most efficient syntheses of the researchgate.netresearchgate.netscirp.orgtriazolo[1,5-a]quinoline core are based on the principles of click chemistry. The Huisgen 1,3-dipolar cycloaddition of an azide (B81097) to an alkyne is a cornerstone of these methods. researcher.life For instance, a one-pot tandem approach involves an intramolecular azide-alkyne cycloaddition to form the fused triazole ring. researchgate.net Similarly, indium-mediated reactions proceed through an azide-allene [3+2] cycloaddition, another variant of this powerful transformation. researchgate.netrsc.org
Beyond its own synthesis, the researchgate.netresearchgate.netscirp.orgtriazolo[1,5-a]quinoline moiety can be incorporated into larger, more complex molecules using click chemistry. Given the stability and versatility of the triazole linkage, scientists have used click reactions to conjugate this heterocyclic system to other molecular entities, such as biomolecules or polymers, to create materials with novel properties. bohrium.com The development of isatin-1,2,3-triazole hybrids and other frameworks for biological applications underscores the commitment of research teams to exploring the utility of 1,2,3-triazoles synthesized via click chemistry. bohrium.com
Future Research Perspectives and Emerging Areas
The chemistry of researchgate.netresearchgate.netscirp.orgtriazolo[1,5-a]quinoline is far from fully explored, with several promising avenues for future research.
A primary area of focus will likely be the continued exploration of the synthetic potential of this scaffold. researchgate.net The denitrogenative transformations, which allow for the conversion of the triazoloquinoline core into other valuable compounds, warrant deeper investigation. researchgate.netrsc.org Developing new catalytic systems—including greener and more sustainable options like metal-free, photochemical, or electrochemical methods—for these transformations could provide access to a vast chemical space of novel heterocycles. researcher.life
The development of more diverse and efficient synthetic protocols for the core structure itself remains a key objective. This includes creating methods with broad substrate scope and excellent functional group tolerance to rapidly build libraries of substituted researchgate.netresearchgate.netscirp.orgtriazolo[1,5-a]quinolines. researchgate.netresearchgate.net The design of stereodivergent syntheses, where a single chiral catalyst can produce multiple stereoisomers from a common starting material, represents another sophisticated frontier. researcher.life
Furthermore, the unique photophysical and electronic properties of this fused aromatic system suggest potential applications in materials science, such as in the development of organic light-emitting diodes (OLEDs), sensors, or photofunctional materials. researchgate.netresearchgate.net As a versatile framework, its integration into medicinal chemistry programs as a scaffold for new therapeutic agents also holds significant promise. researchgate.netbohrium.com Future work could focus on designing and synthesizing derivatives with specific biological targets in mind, leveraging the structural insights gained from ongoing synthetic research.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [1,2,3]Triazolo[1,5-a]quinoline derivatives?
- Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, 2-substituted derivatives are prepared by reacting 1-amino-2-cyanoquinoline with hydrazine hydrate under reflux, followed by alkylation or arylation using propargyl bromide or phenylacetylene. Key characterization involves IR, -NMR, and -NMR to confirm regioselectivity and substituent orientation .
- Example : 2-Phenyl[1,2,4]triazolo[1,5-a]quinoline (8c) was synthesized via Procedure A, yielding colorless crystals with distinct -NMR peaks at δ 7.45–7.86 ppm for aromatic protons .
Q. How are spectral contradictions resolved in structural elucidation?
- Methodological Answer : Conflicting spectral data (e.g., unexpected splitting patterns in -NMR) are addressed using 2D-NMR techniques (COSY, HSQC) and X-ray crystallography. For instance, crystallographic data for compounds like 7p,s,t and 10a-c were critical in resolving ambiguities in fused-ring conformations .
Q. What statistical methods are used to validate biological activity data?
- Methodological Answer : Biological assays (e.g., receptor binding studies) employ ANOVA followed by Fisher’s protected least significant difference (LSD) test. Data are reported as mean ± SEM (standard error of the mean), with significance thresholds set at . Studies on triazoloquinoxalines used StatView software for Macintosh (1992) to analyze behavioral results in murine models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
